

4-Bromoaniline molecular structure and properties

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Compound of Interest

Compound Name: 4-Bromoaniline

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An In-depth Technical Guide to 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-bromoaniline**, a key chemical intermediate. It covers its molecular structure, physicochemical and spectroscopic properties, synthesis protocols, reactivity, and applications, with a focus on its role in drug development and organic synthesis.

Molecular Structure and Identification

4-Bromoaniline, also known as p-bromoaniline, is an aromatic amine with the chemical formula C_6H_6BrN .^[1] Its structure consists of a benzene ring substituted with an amino group ($-NH_2$) and a bromine atom (Br) at the para position (position 4) relative to each other.^[1] This substitution pattern is crucial as it dictates the compound's chemical behavior, including its reactivity in electrophilic aromatic substitution and its utility as a building block in complex molecule synthesis.

Identifier	Value
IUPAC Name	4-bromoaniline[2]
Synonyms	p-Bromoaniline, 4-Bromobenzenamine, p-Bromophenylamine[2]
CAS Number	106-40-1[2]
Molecular Formula	C ₆ H ₆ BrN[2]
SMILES	<chem>C1=CC(=CC=C1N)Br</chem> [2]
InChIKey	WDFQBORIUYODSI-UHFFFAOYSA-N[2]

Physicochemical Properties

4-Bromoaniline is a white to off-white or grey-brown crystalline solid at room temperature, often with a faint, sweetish odor.[1] Its properties make it a versatile reagent in various chemical transformations.

Property	Value
Molecular Weight	172.02 g/mol [1]
Appearance	White to light yellow crystalline solid[1][3]
Melting Point	60-64 °C[3]
Boiling Point	230-250 °C[3]
Density	~1.6 g/cm ³
Solubility	Slightly soluble in water (<0.1 g/100 mL at 23 °C); Soluble in organic solvents like ethanol, ether, and chloroform.[1]
pKa (conjugate acid)	3.86 at 25 °C
LogP (log Kow)	2.26

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the identification and characterization of **4-bromoaniline**. The key spectral features are summarized below.

Spectroscopic Technique	Key Data and Interpretation
^1H NMR (CDCl_3)	δ ~6.5-6.6 ppm (d, 2H, aromatic protons ortho to $-\text{NH}_2$); δ ~7.2-7.3 ppm (d, 2H, aromatic protons ortho to $-\text{Br}$); δ ~3.6 ppm (s, 2H, $-\text{NH}_2$ protons). The pattern is a characteristic AA'BB' system for para-substituted rings.[4]
^{13}C NMR (CDCl_3)	δ ~145.4 ppm (C- NH_2); δ ~132.0 ppm (CH ortho to $-\text{Br}$); δ ~116.7 ppm (CH ortho to $-\text{NH}_2$); δ ~110.2 ppm (C-Br).[4]
Infrared (IR)	~3400-3300 cm^{-1} (N-H stretching, two bands for primary amine); ~1620 cm^{-1} (N-H bending); ~1500-1400 cm^{-1} (C=C aromatic stretching); ~1000-800 cm^{-1} (C-H out-of-plane bending for para-substitution); ~600-500 cm^{-1} (C-Br stretch).
Mass Spectrometry (MS)	Molecular ion peaks at m/z 171 (for ^{79}Br) and 173 (for ^{81}Br) in an approximate 1:1 ratio, characteristic of a monobrominated compound. A key fragment is observed at m/z 92, corresponding to the loss of the bromine atom.
UV-Vis (Alcohol)	λ_{max} at ~245 nm ($\log \epsilon = 4.12$) and ~296.5 nm ($\log \epsilon = 3.20$).[2]

Synthesis of 4-Bromoaniline

The synthesis of **4-bromoaniline** can be achieved through several methods. The most common industrial and laboratory approaches involve either the direct bromination of aniline (typically with protection of the amine) or the reduction of a nitro-substituted precursor.

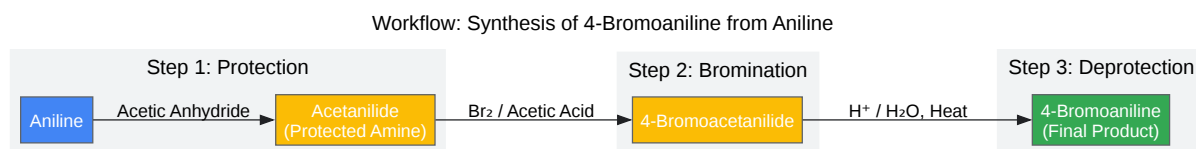
Method 1: Electrophilic Bromination of Aniline (via Protection)

Direct bromination of aniline is difficult to control and often leads to polysubstitution (e.g., 2,4,6-tribromoaniline) because the highly activating amino group makes the aromatic ring very electron-rich.^[5] To achieve selective monobromination at the para position, a protection-deprotection sequence is employed.^{[5][6]}

Experimental Protocol: Three-Step Synthesis from Aniline^[6]

- Step 1: Protection (Acetylation) of Aniline.
 - Aniline is reacted with acetic anhydride to form acetanilide. This converts the highly activating -NH_2 group into a moderately activating N-acetyl group (-NHCOCH_3). The steric bulk of the acetyl group also favors substitution at the less hindered para position.^[5]
 - Procedure: In a flask, dissolve aniline in glacial acetic acid. Slowly add acetic anhydride while stirring. Heat the mixture gently under reflux for 30 minutes. Cool the reaction mixture and pour it into ice-cold water to precipitate the acetanilide. Filter the solid, wash with cold water, and dry.
- Step 2: Bromination of Acetanilide.
 - Acetanilide is brominated using a solution of bromine in acetic acid. The N-acetyl group directs the incoming electrophile (Br^+) to the para position.
 - Procedure: Dissolve the dried acetanilide in glacial acetic acid. Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise with constant stirring. After the addition is complete, allow the mixture to stand at room temperature for 30 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromoacetanilide. Filter and wash the product.
- Step 3: Deprotection (Hydrolysis) of 4-Bromoacetanilide.
 - The N-acetyl group is removed by acid-catalyzed hydrolysis to yield the final product, **4-bromoaniline**.

- Procedure: Suspend the 4-bromoacetanilide in an aqueous ethanol solution. Add concentrated hydrochloric acid and heat the mixture under reflux for 45-60 minutes until the solid dissolves. Cool the solution and neutralize it by slowly adding a concentrated sodium hydroxide solution until the mixture is basic. The **4-bromoaniline** will precipitate. Filter the solid, wash thoroughly with water, and purify by recrystallization from an ethanol/water mixture.



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Caption: A three-step synthesis workflow for producing **4-bromoaniline**.

Method 2: Reduction of 4-Nitrobromobenzene

An alternative route involves the reduction of 4-nitrobromobenzene. This method is efficient and avoids the protection-deprotection steps.

Experimental Protocol: Reduction of 4-Nitrobromobenzene^[1]

- Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, add 4-nitrobromobenzene and ethanol.
- Reduction: Add iron powder and a small amount of acidic catalyst (e.g., hydrochloric acid or acetic acid).
- Reflux: Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by TLC.
- Work-up: After the reaction is complete, cool the mixture and make it basic with an aqueous solution of sodium carbonate or sodium hydroxide. This precipitates iron salts.

- **Extraction & Purification:** Extract the **4-bromoaniline** into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The dual functionality of the amino group and the bromine atom makes **4-bromoaniline** a highly versatile intermediate in organic synthesis.^[7]

Reactivity of the Amino Group

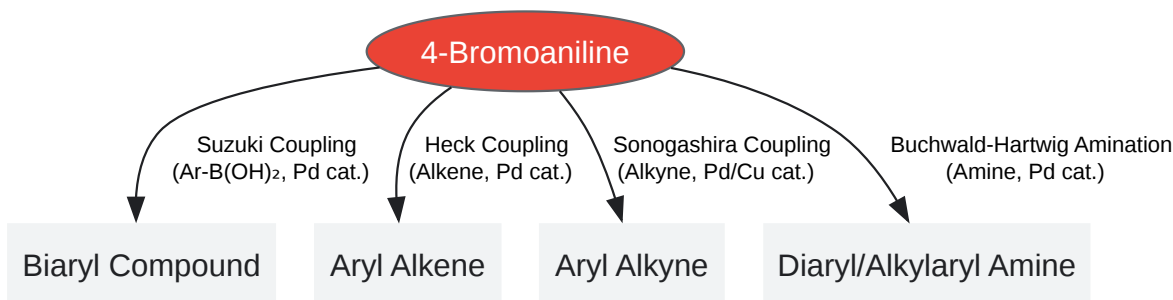
The -NH₂ group can undergo standard reactions of aromatic amines, such as diazotization to form a diazonium salt. This diazonium intermediate is highly useful and can be converted into a wide range of functional groups (e.g., -OH, -CN, -H, -I) via Sandmeyer or related reactions.

Reactivity of the C-Br Bond

The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science for forming C-C, C-N, and C-O bonds.^[8]

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters, catalyzed by a palladium complex, to form biaryl compounds.^{[8][9]}
- **Heck Reaction:** Palladium-catalyzed reaction with alkenes to form substituted alkenes.^{[8][10]}
- **Sonogashira Coupling:** Palladium/copper-catalyzed reaction with terminal alkynes to create aryl alkynes.^{[8][9]}
- **Buchwald-Hartwig Amination:** Palladium-catalyzed coupling with amines to form diaryl or alkylaryl amines.^[9]
- **Gomberg-Bachmann Reaction:** Used to synthesize para-bromobiphenyl.^[7]

Key Cross-Coupling Reactions of 4-Bromoaniline



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Caption: Reactivity map of **4-bromoaniline** in major cross-coupling reactions.

Applications in Drug Development and Industry

4-Bromoaniline is a crucial building block in the synthesis of a wide range of commercial products.[8]

- **Pharmaceuticals:** It serves as a precursor for numerous active pharmaceutical ingredients (APIs), including antibiotics (like cephalosporins), anticancer agents (such as tyrosine kinase inhibitors), analgesics, and antihistamines.[1] The bromine atom acts as a versatile handle for molecular modifications to optimize biological activity.[1]
- **Agrochemicals:** It is used in the manufacture of herbicides, fungicides, and insecticides, where the bromo-substituted scaffold often contributes to the compound's potency and stability.[1]
- **Dyes and Pigments:** The amino group allows it to be a precursor for azo dyes, which are widely used in the textile and printing industries.[7]

Safety and Handling

4-Bromoaniline is a hazardous chemical and must be handled with appropriate safety precautions.

- **Health Hazards:** It is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[11] Inhalation can be harmful. Prolonged or repeated exposure may cause damage to organs and can lead to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[11]
- **Personal Protective Equipment (PPE):** When handling **4-bromoaniline**, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
- **First Aid:**
 - **Skin Contact:** Immediately wash off with plenty of soap and water. Remove contaminated clothing.
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
 - **Ingestion:** Rinse mouth and seek immediate medical attention.
 - **Inhalation:** Move the person to fresh air and keep them comfortable for breathing.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents, acids, and acid anhydrides. The compound may be sensitive to air and light.

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